molecular formula C14H15BrN4O6 B12772926 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one CAS No. 125790-82-1

9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B12772926
CAS No.: 125790-82-1
M. Wt: 415.20 g/mol
InChI Key: ZTAKVKMLLYGITM-SZRLZVLASA-N
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Description

3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate is a synthetic nucleoside analog. It is characterized by the presence of a bromine atom at the 4’ position and acetyl groups at the 2’ and 5’ positions of the inosine molecule. This compound has a molecular formula of C14H15BrN4O6 and a molecular weight of 415.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate typically involves multiple steps, starting from inosine. The bromination at the 4’ position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetylation at the 2’ and 5’ positions is carried out using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4’ position can be substituted with other nucleophiles.

    Hydrolysis: The acetyl groups at the 2’ and 5’ positions can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted inosine derivatives can be formed.

    Hydrolysis: The major products are 3’-Deoxy-4’-bromo-inosine and acetic acid.

Scientific Research Applications

3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets the enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes in cells. The bromine atom at the 4’ position and the acetyl groups at the 2’ and 5’ positions play crucial roles in its activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxyinosine: Lacks the bromine atom and acetyl groups, making it less potent in certain applications.

    2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV, lacks the bromine atom and acetyl groups.

    4’-Bromo-2’,3’-Dideoxyinosine: Similar to 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate but lacks the acetyl groups.

Uniqueness

3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate is unique due to the presence of both the bromine atom and acetyl groups, which confer specific chemical properties and biological activities. These modifications enhance its potential as an intermediate in the synthesis of other nucleoside analogs and its use in biological and medical research.

Properties

CAS No.

125790-82-1

Molecular Formula

C14H15BrN4O6

Molecular Weight

415.20 g/mol

IUPAC Name

[(2R,3S,4S,5R)-4-acetyloxy-3-bromo-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H15BrN4O6/c1-6(20)23-3-8-9(15)11(24-7(2)21)14(25-8)19-5-18-10-12(19)16-4-17-13(10)22/h4-5,8-9,11,14H,3H2,1-2H3,(H,16,17,22)/t8-,9+,11-,14-/m1/s1

InChI Key

ZTAKVKMLLYGITM-SZRLZVLASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br

Origin of Product

United States

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